5'-Deoxy-5'-thioinosine 5'-monophosphate

Description

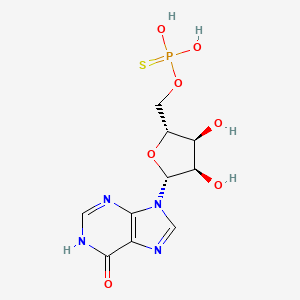

Structure

2D Structure

3D Structure

Properties

CAS No. |

21959-63-7 |

|---|---|

Molecular Formula |

C10H13N4O7PS |

Molecular Weight |

364.27 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(18,19)23)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,23)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

GEIYZNFNTVEVJJ-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=S)(O)O)O)O |

Origin of Product |

United States |

Enzymatic Interactions and Biochemical Kinetics of 5 Deoxy 5 Thioinosine 5 Monophosphate

Substrate Recognition and Hydrolysis by Phosphatases

Calf intestinal mucosa alkaline phosphatase demonstrates the ability to hydrolyze the P-S bond in 5'-Deoxy-5'-thioinosine 5'-monophosphate, yielding the corresponding thionucleoside as a product. capes.gov.br The kinetic parameters of this enzymatic reaction have been characterized, providing insights into the enzyme's affinity and catalytic efficiency for this thio-analog.

The Michaelis-Menten constant (Km) for I(S)MP with alkaline phosphatase is 300 μM, and the maximum velocity (Vmax) is 530 nmol/min/mg of protein. capes.gov.br This indicates a specific interaction and catalytic turnover by the enzyme. For comparison, the kinetic values for the analogous thioadenosine compound, 5'-deoxy-5'-thioadenosine 5'-monophosphate (A(S)MP), show a Km of 270 μM and a Vmax of 110 nmol/min/mg, which is only 8% of the Vmax for its natural counterpart, adenosine (B11128) monophosphate (AMP). capes.gov.br

Interactive Data Table: Kinetic Parameters of Alkaline Phosphatase with Thio-analogs

| Substrate | Km (μM) | Vmax (nmol/min/mg) |

| This compound (I(S)MP) | 300 | 530 |

| 5'-Deoxy-5'-thioadenosine 5'-monophosphate (A(S)MP) | 270 | 110 |

Modulation of Nucleotidase Activity

In stark contrast to its interaction with alkaline phosphatase, this compound is not hydrolyzed by snake venom 5'-nucleotidase. capes.gov.br Instead, it acts as a potent competitive inhibitor of this enzyme. capes.gov.br This suggests that while the enzyme can recognize and bind the thio-analog, the presence of the sulfur atom in the phosphate (B84403) linkage prevents the catalytic hydrolysis from occurring.

I(S)MP competitively inhibits the hydrolysis of inosine (B1671953) 5'-monophosphate (IMP) by 5'-nucleotidase, exhibiting a Ki value of 13 μM. capes.gov.br This demonstrates a strong binding affinity of the inhibitor to the active site of the enzyme, effectively competing with the natural substrate.

The inhibitory potency of this compound against 5'-nucleotidase is significantly influenced by the pH of the reaction environment. capes.gov.br A decrease in the pH from 8.1 to 7.1 results in a dramatic 100-fold reduction in the Ki value for I(S)MP, lowering it to 0.15 μM. capes.gov.br This heightened inhibition at a more neutral pH suggests that the protonation state of either the inhibitor or the enzyme's active site residues plays a crucial role in the binding interaction.

Comparative Enzymatic Analysis with Thioadenosine Monophosphate Analogues

A comparative analysis with its adenosine counterpart, 5'-deoxy-5'-thioadenosine 5'-monophosphate (A(S)MP), highlights the specificity of these enzymatic interactions. capes.gov.br Like I(S)MP, A(S)MP is also a substrate for alkaline phosphatase but not for 5'-nucleotidase. capes.gov.br However, the kinetic and inhibitory constants differ, reflecting the influence of the purine (B94841) base (hypoxanthine vs. adenine) on enzyme recognition and binding.

A(S)MP acts as a competitive inhibitor of AMP hydrolysis by 5'-nucleotidase, with a Ki value of 975 μM. capes.gov.br This is significantly higher than the Ki for I(S)MP, indicating a much weaker inhibitory effect compared to the inosine analog.

Interactive Data Table: Comparative Inhibition of 5'-Nucleotidase

| Inhibitor | Natural Substrate | Ki (μM) |

| This compound (I(S)MP) | Inosine 5'-monophosphate (IMP) | 13 |

| 5'-Deoxy-5'-thioadenosine 5'-monophosphate (A(S)MP) | Adenosine 5'-monophosphate (AMP) | 975 |

General Enzyme Superfamilies Interacting with Monophosphates

The enzymes that interact with monophosphates like I(S)MP often belong to large and diverse superfamilies. Phosphoryl-transfer reactions, which are fundamental to cellular metabolism, are primarily catalyzed by enzymes such as kinases, ATP/GTPases, and phosphatases. nih.gov Many of these fall under the phosphate-binding loop (P-loop) nucleoside triphosphatase (NTPase) superfamily. nih.gov This superfamily is one of the most abundant and functionally diverse, involved in critical life processes. nih.gov

Biological Modalities and Molecular Mechanisms of 5 Deoxy 5 Thioinosine 5 Monophosphate Analogues

Disruption of Nucleic Acid Biosynthesis and Repair Processes

Analogues of 5'-deoxy-5'-thioinosine 5'-monophosphate, and thionucleotides in general, are recognized for their significant impact on the fundamental processes of nucleic acid biosynthesis and repair. Their structural similarity to endogenous nucleotides allows them to act as impostors, thereby disrupting the intricate cellular machinery responsible for maintaining the integrity of the genetic material.

Thionucleotide analogues can serve as substrates for DNA and RNA polymerases, leading to their incorporation into nascent nucleic acid chains. nih.gov This incorporation can interfere with the normal function of these enzymes in several ways. For instance, once integrated, the modified nucleotide can hinder the subsequent addition of natural nucleotides, effectively terminating or stalling the elongation of the DNA or RNA strand. pharmacology2000.com This disruption of polymerase activity is a key mechanism behind the antiproliferative effects of many nucleoside analogues used in chemotherapy. nih.gov

Research has shown that the triphosphate forms of some nucleoside analogues can inhibit DNA polymerases. mit.edu For example, 5'-Deoxy-5'-thioguanosine-5'-monophosphorothioate (GSMP) has been shown to be a good substrate for T7 RNA polymerase, enabling its incorporation into RNA. nih.gov This highlights the potential for these analogues to be recognized by and interfere with the function of RNA polymerases. The interaction between these analogues and polymerases is complex and can be influenced by the specific structure of the analogue and the type of polymerase involved. scispace.com

Ribonucleotide reductase (RR) is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting step in the synthesis of DNA precursors. nih.govmdpi.com The activity of RR is tightly regulated to ensure a balanced supply of deoxynucleotides for DNA replication and repair. mit.edu

Analogues of purine (B94841) and pyrimidine (B1678525) nucleosides can exert their effects by inhibiting RR. nih.gov For instance, the diphosphate (B83284) forms of some nucleoside analogues are known to inhibit the large catalytic subunit of human ribonucleotide reductase (hRRM1). mdpi.com This inhibition leads to a depletion of the intracellular pool of deoxynucleotides, which in turn hampers DNA synthesis and repair. nih.gov The modulation of RR activity is a well-established mechanism of action for several anticancer drugs. mdpi.com

| Enzyme | Effect of Analogue | Consequence |

| DNA/RNA Polymerases | Incorporation into growing nucleic acid chains. nih.govnih.gov | Chain termination or stalled elongation. pharmacology2000.com |

| Ribonucleotide Reductase | Inhibition of catalytic activity. mdpi.comnih.gov | Depletion of deoxynucleotide pools, hindering DNA synthesis. nih.gov |

Regulatory Effects on Purine Metabolism and Cellular Growth Pathways

Thionucleotide analogues, including derivatives of this compound, can significantly influence purine metabolism and downstream cellular growth signaling. By mimicking naturally occurring purine nucleotides, these compounds can act as fraudulent substrates or inhibitors in key metabolic pathways. nih.govresearchgate.net

Thioinosine monophosphate (TIMP), a related compound, is known to inhibit the initial step of de novo purine biosynthesis through a process called pseudofeedback inhibition. nih.gov In this mechanism, TIMP mimics the regulatory action of natural adenine (B156593) or guanine (B1146940) nucleoside monophosphates, effectively shutting down the production of new purines. nih.gov Furthermore, methylated metabolites of some thiopurines, such as methylthioinosine monophosphate (MeTIMP), are potent inhibitors of purine de novo synthesis, further contributing to their antiproliferative effects. researchgate.net

The disruption of purine metabolism has far-reaching consequences for cellular growth. A diminished supply of purine nucleotides not only curtails the synthesis of DNA and RNA but also affects other vital cellular processes that rely on these molecules, such as energy transfer and signaling pathways. The growth inhibitory concentrations of some 5'-deoxy-5'-(methylthio)adenosine analogues have been evaluated in murine leukemia cell lines, demonstrating their potential to impede cell division. nih.gov

Cellular Responses to Thionucleotide Analogues: Cell Cycle and Apoptosis

The introduction of thionucleotide analogues into cells can trigger profound cellular responses, most notably affecting the cell cycle and inducing apoptosis (programmed cell death). By interfering with DNA synthesis, these analogues can cause cells to arrest in the S-phase of the cell cycle, the period when DNA replication occurs. mdpi.comnih.gov This cell cycle arrest is a crucial checkpoint mechanism that prevents the propagation of damaged or incompletely replicated DNA. mdpi.comnih.gov

If the damage induced by the incorporation of these analogues is irreparable, the cell may initiate apoptosis. The incorporation of thiopurine analogues, such as 6-thioguanine (B1684491), into DNA can trigger the mismatch repair pathway, which, if overwhelmed, can lead to cell cycle arrest and subsequent apoptosis. researchgate.net A decrease in the cellular level of reduced thiols has also been correlated with established markers of apoptosis, suggesting a link between thiol status and the induction of programmed cell death. nih.gov

| Cellular Process | Response to Thionucleotide Analogues |

| Cell Cycle | Arrest, particularly in the S-phase. mdpi.comnih.gov |

| Apoptosis | Induction, often following irreparable DNA damage. mdpi.comresearchgate.net |

Potential in Biochemical Probe Development

The unique properties of thionucleotide analogues make them valuable tools in the development of biochemical probes for studying various cellular processes. nih.gov Their ability to be incorporated into nucleic acids by polymerases allows for the labeling and tracking of newly synthesized DNA and RNA. nih.gov

For example, 5'-Deoxy-5'-thioguanosine-5'-monophosphorothioate has been synthesized and successfully incorporated into the 5'-terminus of RNA. nih.gov This allows for the attachment of thiol-reactive agents, such as fluorescent dyes or affinity tags, to the RNA molecule, facilitating its detection and purification. nih.gov This approach has significant applications in studying RNA structure, function, and localization within the cell.

Furthermore, the development of nucleotide analogues with modified sugars or bases has provided critical insights into the mechanisms of DNA and RNA polymerases. nih.gov By studying how these enzymes interact with and process these unnatural substrates, researchers can elucidate the intricate details of nucleic acid synthesis.

Structural Characterization and Structure Activity Relationship Sar of 5 Deoxy 5 Thioinosine 5 Monophosphate

Spectroscopic Analysis for Conformational Elucidation

The three-dimensional conformation of a nucleotide analog is intimately linked to its biological function. Spectroscopic techniques are pivotal in elucidating the preferred spatial arrangement of the purine (B94841) base relative to the ribose sugar (the glycosidic bond torsion angle) and the conformation of the sugar ring itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for determining molecular structure and conformation in solution. For thionucleotide derivatives, ¹³C NMR is especially informative. The chemical shifts of the carbon atoms within the imidazolidine-2-thione ring, for instance, are sensitive to the molecule's geometry. Studies on related N- and O-derivatives of imidazolidine-2-thione have shown that the chemical shifts of methine group carbons can reliably distinguish between cis and trans isomers, with up-field shifts often indicating a cis configuration. mdpi.com This principle can be applied to 5'-Deoxy-5'-thioinosine 5'-monophosphate to analyze its conformational isomers and the influence of the 5'-thio substitution on the electronic environment of the ribose and purine ring carbons.

Table 1: Spectroscopic Techniques for Conformational Analysis

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| ¹³C NMR Spectroscopy | Provides data on the carbon skeleton and electronic environment. Chemical shifts can differentiate between geometric isomers (cis/trans). mdpi.com | Elucidation of the preferred conformation of the ribose ring and the orientation around the glycosidic bond. |

| Circular Dichroism (CD) | Reveals information about the molecule's chirality and overall three-dimensional folding in solution. nih.gov | Determination of how the 5'-thio substitution impacts the molecule's stereochemistry and conformational preferences. |

Rational Design Principles for Thionucleotide Analogs Based on SAR

Structure-Activity Relationship (SAR) studies are essential for transforming a lead compound into a potent and selective drug. By systematically modifying a molecule's structure and assessing the impact on its biological activity, researchers can identify the key chemical features required for molecular recognition and function. nih.govresearchgate.net This knowledge guides the rational design of improved analogs. nih.govnih.gov

The design of thionucleotide analogs is based on several key principles:

Bioisosteric Replacement: The substitution of the 5'-oxygen with sulfur is a classic example of bioisosteric replacement. Sulfur is larger than oxygen and has different electronegativity and bond angles. This single atomic substitution can alter the molecule's interaction with target enzymes, potentially enhancing binding affinity or modifying its role as a substrate or inhibitor.

Modulation of Ligand-Enzyme Interactions: The 5'-phosphate group of nucleotides is a critical recognition motif for many enzymes, often forming salt bridges and hydrogen bonds with positively charged residues like arginine or lysine (B10760008) in the active site. nih.gov Replacing the bridging oxygen with a sulfur atom in the 5'-monophosphate group creates a thiophosphate. This change modifies the charge distribution and bond lengths, which can alter the strength and geometry of these crucial interactions, thereby modulating the compound's activity.

Improving Metabolic Stability: Phosphorothioate (B77711) linkages, such as the one in this compound, are often more resistant to cleavage by cellular nucleases and phosphatases compared to their natural phosphodiester counterparts. This increased stability can prolong the compound's biological half-life, making it a more effective therapeutic agent.

Table 2: Rational Design Principles Based on SAR

| Design Principle | Structural Modification | Expected Outcome |

| Bioisosteric Replacement | Substitution of 5'-oxygen with a sulfur atom. | Altered steric and electronic profile, potentially leading to enhanced or novel biological activity. |

| Active Site Interaction | Modification of the 5'-monophosphate to a 5'-thiophosphate. | Changes in hydrogen bonding and electrostatic interactions with enzyme active site residues, affecting binding affinity. nih.gov |

| Metabolic Stabilization | Introduction of a phosphorothioate linkage. | Increased resistance to enzymatic degradation, leading to a longer duration of action. |

Enzyme-Ligand Complex Studies: Insights into Molecular Recognition

To fully comprehend the basis of a molecule's biological activity, it is crucial to visualize how it binds to its target enzyme. X-ray crystallography of enzyme-ligand complexes provides atomic-level snapshots of these interactions, revealing the precise molecular recognition events that govern specificity and catalysis. nih.govnih.gov

While a crystal structure of an enzyme in complex with this compound is not specifically available, extensive studies on related nucleotide-binding enzymes provide a clear model for its likely interactions. For example, the crystal structure of orotidine (B106555) 5'-monophosphate (OMP) decarboxylase with its product UMP reveals the key interactions that anchor the ligand in the active site. nih.gov

Phosphate (B84403) Group Binding: The 5'-monophosphate group is anchored by numerous hydrogen bonds. In the OMP decarboxylase structure, this involves interactions with the side chains of Arginine (Arg215) and Glutamine (Gln194), as well as the backbone amide of Glycine (Gly214). It can be inferred that the 5'-thiophosphate of the target compound would engage in a similar network of interactions, although the replacement of oxygen with sulfur would likely alter the bond distances and angles of these hydrogen bonds.

Ribose Moiety Recognition: The ribose sugar is also precisely positioned through hydrogen bonds. The 2'- and 3'-hydroxyl groups of the ribose in UMP form bifurcated hydrogen bonds with aspartate residues (Asp65 and Asp11, respectively) in OMP decarboxylase. nih.gov These interactions orient the ligand correctly for catalysis and would be expected to be conserved in the binding of this compound.

Mechanism of Action: Structural studies of enzyme-substrate complexes can also elucidate catalytic mechanisms. For instance, analysis of thiamin monophosphate kinase complexes with its substrates and products provided strong evidence for a direct, inline transfer of the γ-phosphate from ATP to the substrate, ruling out alternative mechanisms. nih.gov Similar studies involving this compound could clarify its precise role as a substrate, inhibitor, or allosteric modulator of its target enzyme.

The subtle structural change from a phosphate to a thiophosphate can have profound effects on the stability and conformation of the enzyme-ligand complex, providing a powerful strategy for developing highly specific enzyme inhibitors.

Table 3: Key Interactions in a Model Nucleotide-Binding Site (OMP Decarboxylase)

| Ligand Moiety | Interacting Residues | Type of Interaction | Reference |

| 5'-Monophosphate | Arg185, Gln194, Arg215, Gly214 | Hydrogen Bonds | nih.gov |

| Ribose (2'-OH) | Asp65 | Bifurcated Hydrogen Bond | nih.gov |

| Ribose (3'-OH) | Asp11 | Bifurcated Hydrogen Bond | nih.gov |

Advanced Research Perspectives and Methodological Innovations

Novel Approaches for Analyzing Thionucleotide Metabolism

The study of thionucleotide metabolism, including that of 5'-Deoxy-5'-thioinosine 5'-monophosphate, is increasingly benefiting from novel analytical and conceptual approaches that move beyond traditional biochemical assays. These modern strategies provide a more dynamic and comprehensive view of how these sulfur-containing analogs are processed within the cell.

A key innovation is the use of metabolic labeling in conjunction with RNA sequencing (RNA-seq) to track the incorporation and fate of thionucleotides in cellular RNA. researchgate.net Techniques like thiouridine-to-cytidine sequencing (TUC-seq) allow for the precise mapping of thio-modified nucleotides within transcripts, offering insights into RNA dynamics. researchgate.net While often applied to thiouridines, the principles of metabolic labeling can be adapted to study the broader pathways involving other thionucleotides.

Furthermore, the application of "omics" technologies has revolutionized the field. frontiersin.orgfrontiersin.org Multi-omics analysis, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, allows researchers to build comprehensive models of metabolic networks. frontiersin.org This holistic view helps to identify not only the enzymes directly involved in thionucleotide conversion but also the regulatory proteins and interconnected pathways that influence their flux. For instance, analyzing the proteomic changes in cells treated with a thionucleotide precursor can reveal the upregulation or downregulation of specific metabolic enzymes and transporters. nih.gov

Metabolic pathway analysis is another powerful concept for understanding the inherent properties of biochemical reaction networks. nih.gov By defining and analyzing elementary flux modes, researchers can identify all possible routes a metabolite can take through the network, providing a systematic way to assess the functional capabilities and potential bottlenecks in thionucleotide metabolism. nih.gov This approach is fundamental to metabolic network reconstruction, where genomic and biochemical data are used to create detailed in silico models of a cell's complete metabolic landscape. cd-genomics.comwikipedia.org These models can then be used to simulate metabolic states and predict the cellular impact of genetic or chemical perturbations affecting thionucleotide pathways. cd-genomics.com

Development of Advanced Analytical Techniques for Quantitation and Characterization

The accurate quantitation and detailed characterization of thionucleotides like this compound are critical for understanding their metabolic roles and pharmacological effects. Recent years have seen the development and refinement of highly sensitive and specific analytical techniques to meet this challenge.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of thionucleotides and their metabolites in biological samples. nih.govmdpi.com This technique offers exceptional sensitivity and specificity, allowing for the detection and quantification of compounds at very low concentrations, such as picomolar levels. nih.gov The use of stable isotope-labeled internal standards in LC-MS/MS methods further improves accuracy and precision by correcting for variations during sample preparation and analysis. nih.gov Proteomic studies also rely heavily on LC-MS/MS to identify and quantify changes in protein expression in response to thionucleotide treatment, providing mechanistic insights. nih.govplos.org

Various chromatographic methods form the backbone of these analytical platforms. mdpi.com Besides the commonly used reversed-phase liquid chromatography (RPLC), techniques like ion-exchange chromatography (IEC) are particularly effective for separating charged molecules like nucleotide monophosphates. mdpi.com The choice of sample preparation and stabilization protocols is also crucial, as thionucleotides can be unstable. For example, using a phosphate (B84403) buffer as a stabilizing agent has been shown to yield better results for the analysis of some thiopurine nucleotides compared to other agents like EDTA. mdpi.com

Spectroscopic methods also play a role in characterization. mdpi.com While one-dimensional Nuclear Magnetic Resonance (1D-NMR) has been a traditional tool for structural elucidation, more advanced 2D-NMR experiments are now used for detailed characterization of biomolecules. mdpi.com Additionally, chemical probing techniques combined with deep sequencing are emerging as a powerful way to analyze the structural impact of incorporating thionucleotides into RNA, providing a transcriptome-wide view of their effects. nih.gov

| Technique | Primary Application | Key Advantages | Reference |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Absolute quantitation of thionucleotides in cell extracts and media. Proteomics. | High sensitivity (pM range), high specificity, suitable for complex biological matrices. | nih.govnih.govplos.org |

| Ion-Exchange Chromatography (IEC) | Separation of charged metabolites, including thiopurine nucleotides. | Effective for separating different phosphorylated forms of nucleotides. | mdpi.com |

| Metabolic Labeling with RNA-Seq (e.g., TUC-seq) | Analyzing the incorporation and dynamics of thionucleotides in RNA. | Provides site-specific, transcriptome-wide information on RNA modification. | researchgate.net |

| Chemical Probing | Interrogating RNA structure following thionucleotide incorporation. | Allows for a holistic understanding of how thionucleotides affect RNA structure in cells. | nih.gov |

Future Directions in the Design of Specific Enzyme Modulators

The enzymes that govern the metabolism of thionucleotides are prime targets for therapeutic intervention and biochemical investigation. The future design of specific modulators for these enzymes hinges on a deep understanding of their structure, function, and role within the broader metabolic network.

Key enzymes in the thiopurine pathway, such as 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAPase) and inosine-5'-monophosphate dehydrogenase (IMPDH), are of significant interest. nih.govnih.gov MTAPase is responsible for cleaving compounds like 5'-deoxy-5'-methylthioadenosine, and its activity is crucial for the activation of certain prodrugs. nih.gov Conversely, inhibiting enzymes like IMPDH, which is involved in the conversion of thioinosine-5'-monophosphate (TIMP) to other thioguanine nucleotides, can drastically alter the metabolic balance and cellular response. nih.govresearchgate.net The development of highly specific inhibitors or activators for these enzymes could allow for the precise manipulation of thionucleotide metabolism, potentially enhancing the efficacy of therapeutic agents or mitigating toxicity.

Future research will likely focus on several key areas:

Structure-Based Drug Design: Utilizing high-resolution crystal structures of target enzymes to design small molecules that fit perfectly into the active or allosteric sites, ensuring high specificity and potency.

Mechanism-Based Inhibitors: Developing compounds that are processed by the target enzyme to an active form that then irreversibly binds to and inactivates it.

Targeting Protein-Protein Interactions: Designing molecules that disrupt the interaction of metabolic enzymes with their regulatory partners, offering a different modality of modulation.

Immobilized Enzyme Technology: Advances in this area could lead to new industrial catalysts and tools for synthesizing or modifying complex thionucleotides for research and pharmaceutical purposes. nih.gov

The discovery of enzymes like 5'-phosphate-polyribonucleotide kinase, which can phosphorylate 5'-monophosphate-terminated RNA, also opens new avenues. nih.gov Modulators of such enzymes could be used to control the capping and subsequent function of RNA molecules containing thionucleotides. nih.gov A comprehensive understanding of the entire enzymatic cascade, from the initial phosphorylation by kinases to the interconversion steps, is essential for designing the next generation of specific modulators. maastrichtuniversity.nlnih.govclinpgx.orgnih.gov

Systems Biology Approaches to Thionucleotide Biochemistry

Systems biology offers a powerful framework for understanding the complex biochemistry of thionucleotides by integrating large-scale experimental data with computational modeling. numberanalytics.comresearchgate.net This holistic approach moves beyond the study of individual components in isolation, instead focusing on the interactions and dynamic behavior of the entire metabolic network. numberanalytics.comnih.gov

The core of systems biology is the integration of multiple 'omics' datasets, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.netnih.gov For thionucleotide biochemistry, this means:

Genomics: Identifying the genes that encode the enzymes, transporters, and regulatory proteins involved in thionucleotide metabolism. frontiersin.org

Transcriptomics: Measuring how the expression of these genes changes in response to thionucleotide exposure or other perturbations. nih.gov

Proteomics: Quantifying the abundance of the corresponding proteins to understand the cell's metabolic capacity. nih.gov

Metabolomics: Measuring the concentrations of thionucleotides and related metabolites to map the actual metabolic fluxes. nih.gov

By integrating these data, researchers can construct and refine computational models of metabolic networks. cd-genomics.comnih.gov These models serve several purposes:

Understanding Complexity: They help unravel the intricate web of reactions and regulations that control the flow of metabolites through the thionucleotide pathways. wikipedia.orgnumberanalytics.com

Identifying Key Nodes: Network analysis can pinpoint critical enzymes or regulatory points that have the most significant control over the network's behavior. numberanalytics.comnih.gov

Predictive Modeling: The models can be used to predict how the system will respond to perturbations, such as the inhibition of a specific enzyme or the introduction of a drug. nih.gov This is particularly valuable for identifying potential drug targets and understanding mechanisms of action. cd-genomics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.